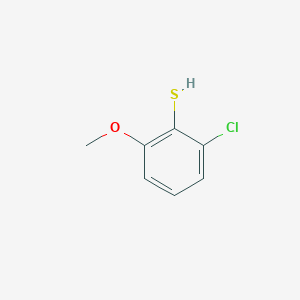
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Mécanisme D'action
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in lab experiments is its potent inhibitory activity against GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone is that it is not selective for GABA transaminase, and can also inhibit other enzymes in the brain. This can make it difficult to determine the specific effects of GABAergic neurotransmission on behavior and physiology.
Orientations Futures
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone. One area of interest is the development of more selective inhibitors of GABA transaminase, which could help to better understand the specific effects of GABAergic neurotransmission on behavior and physiology. Another area of interest is the potential therapeutic applications of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and Alzheimer's disease. Finally, there is potential for the development of new drugs based on the structure of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, which could have even greater efficacy and selectivity for GABA transaminase.
Méthodes De Synthèse
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-cyclobutylidenepiperidine with 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester. Another method involves the reaction of 4-cyclobutylidenepiperidine with 2,3-epoxypropyl methanesulfonate, followed by the addition of lithium diisopropylamide and 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester.
Applications De Recherche Scientifique
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, as well as anxiolytic and antidepressant effects. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-14(13-5-2-10-17-13)15-8-6-12(7-9-15)11-3-1-4-11/h13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGUNQGMXGTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(oxolane-2-carbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

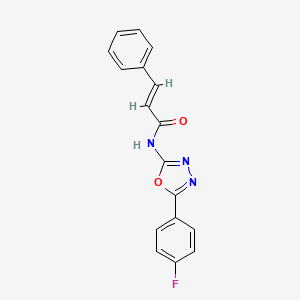

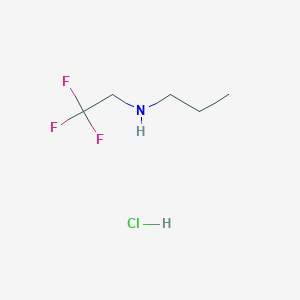
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2898803.png)

![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine](/img/structure/B2898808.png)

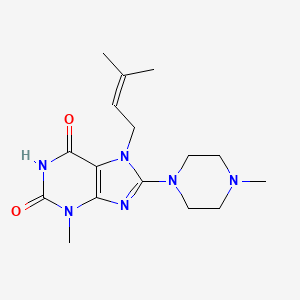
![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2898812.png)

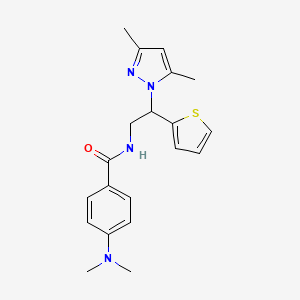
![1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2898818.png)

